3-[(Cyanomethyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile
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Overview
Description
3-[(Cyanomethyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile is a chemical compound with the molecular formula C7H5N3S2 and a molecular weight of 195.26 g/mol . This compound is primarily used in scientific research, particularly in the fields of chemistry and biology . It is known for its unique structure, which includes a cyanomethyl group, a sulfanyl group, and an isothiazole ring .
Preparation Methods
The synthesis of 3-[(Cyanomethyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of 5-methyl-4-isothiazolecarbonitrile with cyanomethyl sulfide in the presence of a base . The reaction conditions often include a solvent such as dimethylformamide (DMF) and a temperature range of 50-70°C . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-[(Cyanomethyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used, but can include a variety of substituted isothiazoles and related compounds .
Scientific Research Applications
3-[(Cyanomethyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(Cyanomethyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups . The cyanomethyl and sulfanyl groups play a crucial role in its binding affinity and specificity towards these targets . The isothiazole ring provides a stable scaffold that enhances the compound’s overall stability and reactivity .
Comparison with Similar Compounds
3-[(Cyanomethyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile can be compared with other similar compounds, such as:
3-[(Cyanomethyl)sulfanyl]-5-(methylsulfanyl)-1,2-thiazole-4-carbonitrile: This compound has an additional methylsulfanyl group, which can alter its chemical properties and reactivity.
3-[(Cyanomethyl)sulfanyl]-5-methyl-1,2-thiazole-4-carbonitrile: This compound has a similar structure but differs in the position of the isothiazole ring, which can affect its biological activity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
3-(cyanomethylsulfanyl)-5-methyl-1,2-thiazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3S2/c1-5-6(4-9)7(10-12-5)11-3-2-8/h3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYZDVSVYWDQDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NS1)SCC#N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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